molecular formula C13H26N2O2 B14389085 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one CAS No. 90016-99-2

1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one

Katalognummer: B14389085
CAS-Nummer: 90016-99-2
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: SKTQYXSGUFYUBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one is a complex organic compound characterized by its unique structure and functional groups. This compound belongs to the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine derivatives followed by hydroxylation and tert-butylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazine
  • 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperidin-2-one

Uniqueness: 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

90016-99-2

Molekularformel

C13H26N2O2

Molekulargewicht

242.36 g/mol

IUPAC-Name

1-tert-butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one

InChI

InChI=1S/C13H26N2O2/c1-8-13(7)10(16)14(11(2,3)4)9-12(5,6)15(13)17/h17H,8-9H2,1-7H3

InChI-Schlüssel

SKTQYXSGUFYUBB-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)N(CC(N1O)(C)C)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.